α‑Glucosidase‑IN‑6 vs. Acarbose: Potency Benchmark and 27‑Fold Differential in the Same Bacillus stearothermophilus Assay
In the same assay system using α‑glucosidase from Bacillus stearothermophilus, α‑Glucosidase‑IN‑6 (compound 18) displayed an IC₅₀ of 5.69 ± 0.5 µM, while the clinical reference drug acarbose achieved an IC₅₀ of 0.21 ± 0.1 µM [REFS‑1]. This corresponds to a 27‑fold lower potency for α‑Glucosidase‑IN‑6 relative to acarbose, establishing a clear quantitative baseline. The dose–response curves were generated in parallel under identical conditions (substrate: p‑nitrophenyl‑α‑D‑glucopyranoside) [REFS‑1].
| Evidence Dimension | α‑Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.69 ± 0.5 µM (compound 18) |
| Comparator Or Baseline | 0.21 ± 0.1 µM (acarbose) |
| Quantified Difference | 27‑fold higher IC₅₀ (i.e., lower potency) for α‑Glucosidase‑IN‑6 |
| Conditions | α‑Glucosidase from Bacillus stearothermophilus; substrate pNPG; pH 6.8; 37 °C; n = 3 independent determinations |
Why This Matters
Procurement decisions require knowing that α‑Glucosidase‑IN‑6 offers a chemically distinct diarylpentadienone sulfonamide scaffold with measurable, characterized potency—critical for SAR studies where the acarbose pseudotetrasaccharide scaffold is unsuitable.
- [1] Abdullah MA, et al. Bioorganic Chemistry, 2020, 104, 104277. Table 1, Fig. 3. View Source
